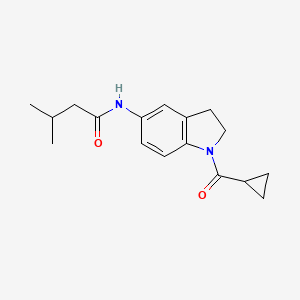
2-Chloro-4-cyclopropyl-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyclopropyl-5-methylaniline is a chemical compound that belongs to the family of anilines. It is also known as CCPA and is widely used in scientific research due to its unique properties. CCPA is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays an important role in various physiological processes.
Mécanisme D'action
CCPA selectively binds to and activates the A1 adenosine receptor. Activation of this receptor leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. This results in the inhibition of calcium channels and the decrease in intracellular calcium levels. The decrease in calcium levels leads to the inhibition of neurotransmitter release and the relaxation of smooth muscle cells. CCPA has also been shown to activate potassium channels and to inhibit voltage-gated calcium channels.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine. CCPA has also been shown to inhibit the contraction of smooth muscle cells in the cardiovascular system and to reduce blood pressure. In addition, CCPA has been shown to have anti-inflammatory effects and to reduce the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments. It is a selective agonist of the A1 adenosine receptor, which allows for specific targeting of this receptor. CCPA is also stable and can be easily synthesized. However, CCPA has some limitations. It has a short half-life and can be rapidly metabolized in vivo. This can make it difficult to study the long-term effects of CCPA. In addition, CCPA has a low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of CCPA. One direction is the development of new drugs that target the A1 adenosine receptor. CCPA has been used as a lead compound for the development of new drugs that target this receptor. Another direction is the study of the effects of CCPA on the central nervous system. CCPA has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Finally, the study of the long-term effects of CCPA is an important direction for future research. Understanding the long-term effects of CCPA will be important for the development of new drugs that target the A1 adenosine receptor.
Méthodes De Synthèse
CCPA can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with cyclopropylamine in the presence of palladium on carbon catalyst. The resulting nitro compound is then reduced to the amine using hydrogen gas and a palladium on carbon catalyst. The final product is obtained by methylation of the amine using methyl iodide and sodium hydride.
Applications De Recherche Scientifique
CCPA is widely used in scientific research as a selective agonist of the A1 adenosine receptor. The A1 receptor is involved in various physiological processes such as cardiovascular function, neurotransmission, and inflammation. CCPA has been used to study the role of the A1 receptor in these processes and to develop new drugs that target this receptor. CCPA has also been used in studies on the effects of adenosine on the central nervous system and on the cardiovascular system.
Propriétés
IUPAC Name |
2-chloro-4-cyclopropyl-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-6-4-10(12)9(11)5-8(6)7-2-3-7/h4-5,7H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPDZAUHSIEING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CC2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2903925.png)
![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2903927.png)


![(E)-4-(Dimethylamino)-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2903934.png)
![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2903937.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2903938.png)


![Methyl 2-[6-(2,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2903941.png)
![1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2903943.png)
![3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2903944.png)
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2903945.png)
